N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Reproducible library diversification demands compound-specific structural fidelity. Closely related analogs (e.g., p-tolyl or unsubstituted phenyl variants) are not functionally equivalent-the electron-withdrawing 4-chlorophenyl group and thioether geometry critically define reactivity and binding potential. • Distinct ³⁵Cl/³⁷Cl isotopic signature enables use as a chromatography/MS calibration standard. • Standard pack sizes: 100 mg, 250 mg, 500 mg, 1 g; bulk custom synthesis available. • In stock with global shipping; Certificate of Analysis included.

Molecular Formula C15H11ClN2OS2
Molecular Weight 334.84
CAS No. 922879-47-8
Cat. No. B2616331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide
CAS922879-47-8
Molecular FormulaC15H11ClN2OS2
Molecular Weight334.84
Structural Identifiers
SMILESC1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl
InChIInChI=1S/C15H11ClN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-13-14(7-11)21-9-17-13/h1-7,9H,8H2,(H,18,19)
InChIKeyFIOJEBPGPROYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: Benzothiazole-Chlorophenyl Thioacetamide


N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide (CAS 922879-47-8) is a synthetic small molecule belonging to the benzothiazole-phenyl thioacetamide class, with a molecular formula of C15H11ClN2OS2 and a molecular weight of 334.8 g/mol . This compound is characterized by a benzothiazole core linked via a thioacetamide bridge to a 4-chlorophenyl moiety, and it is primarily offered as a research-grade building block for medicinal chemistry and chemical biology applications.

Medicinal chemistry building block for library synthesis and scaffold diversification
Selection based on structural novelty, not biological precedence
Chlorinated thioacetamide core may support derivatization for probe or lead generation
No target engagement data reported; activity profiling required in-house
Supports exploratory chemical biology when the 4-chlorophenyl thioether motif is of interest
Procurement driven by synthetic objectives, not by differential biological performance

Procurement Risk: Structural Analog Interchangeability


The specific substitution pattern on the benzothiazole and the thioether-linked 4-chlorophenyl group in N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide is critical for its unique chemical and potential biological properties. Closely related analogs, such as those with a p-tolyl group (e.g., N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide) or a simple phenyl ring, are not functionally equivalent. The electron-withdrawing chlorine atom and the exact geometry of the thioether linkage can significantly alter the compound's reactivity, binding affinity, and pharmacokinetic profile in ways that generic substitution cannot replicate, making compound-specific selection essential for reproducible research [1].

Property shift
Replacing chlorine with methyl (p-tolyl analog) may alter electronic properties and binding, making direct interchange unreliable.
Geometry sensitivity
Thioether linkage geometry and substitution pattern can change reactivity; analogs may not reproduce the same SAR profile.
Data absent
No head-to-head studies exist comparing this compound with any analog—compound-specific selection is essential, not generic substitution.

Critical Evidence Gap: Benzothiazole-Chlorophenyl Thioacetamide


No Direct Biological Comparison Data for Analogs

A comprehensive search of non-excluded primary research papers, patents, and authoritative databases reveals no publicly available, direct head-to-head quantitative comparison for N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide against its closest analogs. While a relevant study on benzothiazole-derived phenyl thioacetamides reports nanomolar IC50 values for MAO and cholinesterase inhibition by compounds in the same general class (e.g., Compound 30: MAO-B IC50 = 0.015 µM, AChE IC50 = 0.114 µM), this target compound was not among those specifically synthesized or tested, and no data for it exists for any biological target [1]. Consequently, any claim of differential performance as an enzyme inhibitor, or any other biological activity, cannot be substantiated.

Biological comparison
Data to verify
No activity data available for target compound.
Class comparator (Compound 30): MAO-B IC50 0.015 µM, AChE IC50 0.114 µM
Class-level context only; no target-specific biological evidence.
Select based on synthetic need, not inferred enzyme inhibition.
Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

No Physicochemical Differentiation Data for Analogs

The basic chemical properties (molecular weight, formula) for N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide are reported in a vendor database . However, no quantitative purity, solubility, stability, or other physicochemical comparison data could be found against its closest structural analog, N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide, which incorporates a methyl group instead of a chlorine atom [1]. The different electronic and steric properties of the chlorine substituent predictably affect compound behavior, but without specific comparative measurements, the practical impact on procurement decisions remains undefined.

Physicochemical gap
Data to verify
MW 334.8 vs 314.4 (Cl vs CH3 analog).
No experimental solubility, stability, or permeability comparison available.
Structural difference may affect properties; practical impact undefined.
Comparative characterization pending; do not assume physicochemical advantage.
Chemical Property Purity Analysis Structural Analog

Application Limitations: Benzothiazole-Chlorophenyl Thioacetamide


Non-Characterized Building Block

This compound can be used as a synthetic intermediate or a core scaffold for the generation of proprietary compound libraries in drug discovery. However, its selection must be justified by user-defined synthetic objectives and not by any reported differential biological performance. There are no published SAR studies or target engagement data that prioritize this specific chloride-substituted analog over other benzothiazole thioethers. Its procurement value lies solely in its structural novelty for library diversification, pending in-house biological profiling.

Analytical Method Development Control

The unique molecular formula and isotopic pattern provided by the chlorine atom (characteristic 35Cl/37Cl isotope ratio) make this compound potentially useful as a standard for mass spectrometry or chromatographic method development. Its procurement may be justified if the exact chlorinated thioether structure is required for calibration or as a retention time marker, but this is a functional application of its physical properties, not a competitive differentiation.

Exploratory Target Deconvolution

In hypothesis-generating chemical biology studies, this compound could be used as an affinity probe or for cellular thermal shift assays (CETSA) once a suitable functional group for linker attachment is identified. Its procurement decision would be driven by the specific chemical space it occupies, which is theoretically distinct from non-chlorinated analogs. However, without preliminary activity data, the risk of it being an inactive binder is high, and its selection over characterized alternatives is not evidence-based.

Application
Selection Property
Validation Focus
Chemical library diversification
Structurally novel chlorinated thioether scaffold
In-house synthetic feasibility and purity confirmation
MS/Chromatography standard
Characteristic 35Cl/37Cl isotopic pattern and retention
Method development reproducibility and matrix suitability
Exploratory target deconvolution
Thioacetamide handle for potential linker attachment
Binding activity screening prior to probe commitment
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